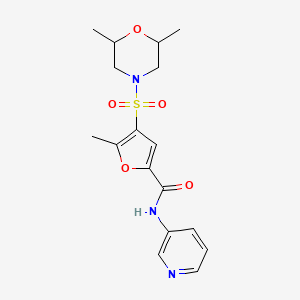

4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide

Description

4-((2,6-Dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a 5-methyl group, a sulfonyl-linked 2,6-dimethylmorpholine moiety, and a pyridin-3-yl amine. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds reported in recent patents and medicinal chemistry literature (e.g., furopyridine derivatives in –3 and pyrrolo-pyridazine analogs in ).

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-pyridin-3-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-11-9-20(10-12(2)24-11)26(22,23)16-7-15(25-13(16)3)17(21)19-14-5-4-6-18-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHPHZUXTBSYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O5S

- Molecular Weight : 373.43 g/mol

- CAS Number : 1141473-86-0

The compound features a furan ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate signaling pathways:

- Phosphodiesterase (PDE) Inhibition : Research indicates that the compound may act as an inhibitor of phosphodiesterase enzymes, particularly PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and smooth muscle relaxation .

- PI3-Kinase Inhibition : The compound has also been reported to inhibit PI3-kinase activity, which is involved in cell growth and survival pathways. This inhibition can have therapeutic implications in cancer and metabolic disorders .

Anti-inflammatory Effects

Studies have demonstrated that 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide exhibits significant anti-inflammatory properties:

- Inhibition of Cytokine Release : The compound effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Antineoplastic Potential

The compound has shown promise in cancer research:

- Cell Proliferation Inhibition : In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases .

Study 1: PDE4 Inhibition in Lung Inflammation

A study evaluated the effects of this compound on lung inflammation models. Results indicated that it significantly reduced the expression of inflammatory markers and improved lung function in animal models subjected to allergen exposure .

Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers. This suggests its potential as a therapeutic agent in oncology .

Data Summary

Scientific Research Applications

Kinase Inhibition

The primary application of this compound lies in its ability to inhibit phosphoinositide 3-kinases (PI3Ks). PI3Ks are critical enzymes involved in various cellular functions, including cell growth, proliferation, and survival. Inhibition of these pathways can have therapeutic implications for cancer treatment.

- Mechanism of Action : The compound acts by binding to the active site of PI3K, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate. This inhibition can lead to reduced cell survival and proliferation in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines.

- Case Study : In vitro studies on A549 human lung adenocarcinoma cells demonstrated a concentration-dependent reduction in cell viability when treated with this compound. At a concentration of 100 µM, the compound resulted in a significant decrease in cell viability compared to untreated controls .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens.

- Pathogen Testing : Inhibition studies against Klebsiella pneumoniae and Staphylococcus aureus showed that the compound effectively inhibited bacterial growth. The specific concentrations varied depending on the strain and experimental conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s furan core distinguishes it from related heterocyclic systems. Below is a comparative analysis of key structural and functional group differences:

*Estimated based on structural formula.

Key Observations:

- Sulfonyl Group: The 2,6-dimethylmorpholino sulfonyl moiety may enhance solubility compared to trifluoromethyl or cyano groups in EP 4 374 877 A2 compounds .

- Pyridin-3-yl vs. Pyrimidinyl : The pyridin-3-yl group in the target may offer distinct hydrogen-bonding interactions compared to pyrimidinyl substituents in –2, influencing target selectivity.

Hypothetical Pharmacokinetic and Pharmacodynamic Properties

- Solubility: The morpholine sulfonyl group likely improves aqueous solubility compared to nonpolar substituents like tert-butylcarbamoyl ().

- Metabolic Stability: Sulfonamides generally exhibit slower hepatic clearance than esters or amines, suggesting enhanced stability relative to ’s difluoropropylamino analog .

- Target Engagement : The pyridin-3-yl group may mimic ATP’s adenine binding in kinases, akin to pyrimidinyl groups in EP 4 374 877 A2 compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(pyridin-3-yl)furan-2-carboxamide, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:

Sulfonylation : Reacting a furan-2-carboxamide precursor with 2,6-dimethylmorpholine sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

Coupling Reactions : Pyridin-3-amine is introduced via amide coupling using EDCI/HOBt or similar activating agents .

- Purity Assurance : Use orthogonal purification methods (e.g., silica chromatography followed by recrystallization from ethanol/water mixtures). Monitor purity via HPLC (>98% by reverse-phase C18 column) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) identifies protons on the morpholino-sulfonyl group (δ 1.2–1.4 ppm for methyl groups) and pyridinyl aromatic protons (δ 8.2–8.8 ppm). F NMR may detect impurities if fluorinated intermediates are used .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] with <2 ppm error.

- HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity and stability under accelerated conditions (40°C, 75% RH) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step, and what factors contribute to variability in reported yields?

- Methodological Answer :

- Optimization : Screen solvents (e.g., dichloromethane vs. THF) and bases (e.g., triethylamine vs. DIPEA) to minimize side reactions. Use Design of Experiments (DoE) to evaluate temperature (0–25°C) and stoichiometry (1.2–2.0 eq sulfonyl chloride) .

- Data Contradictions : Variability often arises from residual moisture (hydrolyzes sulfonyl chloride) or competing N-sulfonation at alternate sites. Control humidity via molecular sieves and monitor reaction progress by TLC .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization :

Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers (e.g., PBS) via dynamic light scattering .

Control Compounds : Include structurally related analogs (e.g., from and ) to validate target specificity.

- Data Normalization : Use Z-factor analysis to assess assay robustness and rule out false positives/negatives due to aggregation or precipitation .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 2,6-dimethylmorpholino-sulfonyl group?

- Methodological Answer :

- Analog Synthesis : Replace the morpholino group with piperazine, thiomorpholine, or unsubstituted morpholine derivatives (synthesized via methods in ).

- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) and cellular permeability (Caco-2 monolayer assays).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate steric and electronic effects of dimethyl substitution on target binding .

Q. What methodologies are effective for assessing the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor depletion via LC-MS/MS over 60 minutes. Identify major metabolites via UPLC-QTOF .

- Toxicity Screening :

- In Vitro : Ames test for mutagenicity, hERG channel inhibition (patch-clamp assays).

- In Vivo : Acute toxicity in zebrafish embryos (LC50 at 96 hours post-fertilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.